Dimethyl 2,8-dibromononanedioate

Description

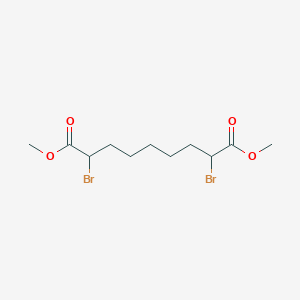

Dimethyl 2,8-dibromononanedioate is a brominated diester derived from nonanedioic acid (a nine-carbon dicarboxylic acid), where the methyl ester groups are positioned at the terminal carboxyl groups, and bromine atoms are substituted at the 2nd and 8th carbon positions. This compound is structurally characterized by its extended aliphatic chain and electrophilic bromine substituents, which confer reactivity in organic synthesis, particularly in nucleophilic substitution or cross-coupling reactions.

Properties

CAS No. |

18281-62-4 |

|---|---|

Molecular Formula |

C11H18Br2O4 |

Molecular Weight |

374.07 g/mol |

IUPAC Name |

dimethyl 2,8-dibromononanedioate |

InChI |

InChI=1S/C11H18Br2O4/c1-16-10(14)8(12)6-4-3-5-7-9(13)11(15)17-2/h8-9H,3-7H2,1-2H3 |

InChI Key |

YKQSJUIQWLQSIL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCCCCC(C(=O)OC)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,8-dibromononanedioate can be synthesized through the bromination of dimethyl nonanedioate. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 8 positions of the nonanedioate chain .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,8-dibromononanedioate undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form dimethyl nonanedioate using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

Reduction: Dimethyl nonanedioate.

Substitution: Dimethyl 2,8-dimethoxynonanedioate or other substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2,8-dibromononanedioate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.

Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 2,8-dibromononanedioate involves its reactivity towards nucleophiles and reducing agents. The bromine atoms at the 2 and 8 positions are susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the compound can undergo reduction to form nonanedioate derivatives. These reactions are facilitated by the electron-withdrawing nature of the bromine atoms, which activate the carbon atoms for nucleophilic attack .

Comparison with Similar Compounds

The following analysis compares dimethyl 2,8-dibromononanedioate with structurally or functionally related compounds, drawing parallels and contrasts based on substituents, reactivity, and applications.

Structural Analogues

Dibrominated Esters

- Dimethyl 2,5-Dibromoadipate: A shorter-chain analogue (six-carbon diacid backbone) with bromine at positions 2 and 3. Its reduced chain length results in higher volatility and lower thermal stability compared to the nine-carbon this compound .

- Methyl 2-Bromopropionate: A monobrominated ester with a single reactive site, often used in atom transfer radical polymerization (ATRP). The absence of a second bromine limits its utility in cross-linking reactions compared to this compound.

Brominated Amides

- 2,2-Dibromo-3-cyanopropionamide (DBNPA): A brominated nitrile amide (CAS 10222-01-2) widely used as a biocide in water treatment. Unlike this compound, DBNPA’s nitrile and amide groups enhance its electrophilicity and antimicrobial activity, but its shorter chain and lack of ester groups limit its polymer compatibility .

Functional Analogues

2.2.1 2,8-Dimethylquinoline

- Structure: C11H11N with methyl groups at positions 2 and 8 on a quinoline backbone .

- Comparison: While both compounds share "2,8" substitution patterns, 2,8-dimethylquinoline is aromatic and nitrogen-containing, making it a ligand in coordination chemistry. This compound’s aliphatic esters and bromines instead favor reactivity in alkylation or polymerization.

Key Data Table

Research Findings

- Reactivity: Bromine atoms in this compound are likely susceptible to nucleophilic attack (e.g., by amines or thiols), akin to DBNPA’s reactivity with microbial nucleophiles . However, its ester groups may stabilize intermediates in polyesterification, unlike DBNPA’s hydrolytic instability.

- Thermal Behavior: The nine-carbon chain of this compound may enhance thermal stability compared to shorter-chain brominated esters, making it suitable for high-temperature polymer processing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.